molecular formula C10H12ClIN2O2 B1428251 N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide CAS No. 1305324-95-1

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide

Cat. No.: B1428251
CAS No.: 1305324-95-1
M. Wt: 354.57 g/mol
InChI Key: WNCSGUAFIACQEZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, iodine, and a hydroxyl group, along with a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(2-chloro-6-iodo-4-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)9(16)14-7-5(15)4-6(12)13-8(7)11/h4H,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSGUAFIACQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(NC(=CC1=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide can be compared with other halogenated pyridine derivatives, such as:

    N-(2-Chloro-6-iodopyridin-3-yl)pivalamide: Similar structure but lacks the hydroxyl group.

    N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide: Contains a formyl group instead of a hydroxyl group.

    N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide: Features a dimethoxymethyl group.

The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, potentially leading to different reactivity and applications.

Biological Activity

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is a pyridine-derived compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement with a chloro group, a hydroxyl group, and a pivalamide moiety, which may influence its pharmacological properties. The incorporation of iodine in the structure is particularly noteworthy, as iodine is known to enhance biological activity due to its larger atomic size and distinctive electronic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClI₁N₂O, with a molecular weight of approximately 304.6 g/mol. The presence of the hydroxyl group and the halogen substituents on the pyridine ring contributes to the compound's reactivity and potential bioactivity.

Pharmacological Applications

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Compounds with halogen substitutions have been shown to possess antimicrobial properties. For instance, studies have demonstrated that related pyridine derivatives can inhibit the growth of various bacterial and fungal strains .
  • Anticancer Properties : Similar compounds have been evaluated for their anticancer effects, particularly in targeting specific kinases involved in tumor proliferation. For example, certain pyridine derivatives have been identified as potent Src/Abl kinase inhibitors, showing promise in treating hematological cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The following table summarizes key structural features and their potential impacts on biological activity:

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity and membrane permeability
Hydroxyl GroupContributes to hydrogen bonding interactions, potentially increasing bioavailability
Iodine SubstitutionIncreases reactivity and may enhance interactions with biological targets
Pivalamide MoietyProvides steric bulk, influencing binding affinity and selectivity

Case Studies

  • Antimicrobial Screening : A series of pyridine derivatives were synthesized and tested against various microbial strains. Compounds similar to this compound showed comparable or superior activity against standard antibiotics like penicillin G and ciprofloxacin .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that related compounds exhibited significant antiproliferative effects. One study highlighted a pyridine derivative that induced apoptosis in K562 cells, a model for chronic myelogenous leukemia (CML) .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets through:

  • Enzyme Inhibition : The halogenated structure may facilitate binding to active sites on enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The presence of functional groups such as hydroxyl may allow for hydrogen bonding interactions with receptor sites, influencing downstream signaling cascades.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.